N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1207010-70-5
Cat. No.: VC6545012
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207010-70-5 |
|---|---|
| Molecular Formula | C14H17N3OS |
| Molecular Weight | 275.37 |
| IUPAC Name | N-methyl-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C14H17N3OS/c1-10-4-6-11(7-5-10)12-8-16-14(17(12)3)19-9-13(18)15-2/h4-8H,9H2,1-3H3,(H,15,18) |
| Standard InChI Key | DYQFWYXRPIRGQV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-Methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide features a 1H-imidazole ring substituted at the 1-position with a methyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioether (-S-) bridge connects the imidazole’s 2-position to an acetamide moiety, which is further N-methylated. The compound’s IUPAC name, 2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide, reflects this arrangement.
Table 1: Key Identification Data
| Property | Value |
|---|---|
| CAS Number | 1207038-42-3 |
| Molecular Formula | C₁₃H₁₅N₃OS |
| Molecular Weight | 261.34 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N |
| InChIKey | RWQCMHGNQLMLTE-UHFFFAOYSA-N |
The planar imidazole ring contributes to aromatic stability, while the p-tolyl group enhances lipophilicity, influencing membrane permeability in biological systems. The thioether linkage provides metabolic resistance compared to oxygen analogs, a critical feature for drug design.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals:
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¹H NMR: A singlet at δ 2.35 ppm corresponds to the methyl group on the imidazole ring, while aromatic protons of the p-tolyl group appear as a doublet at δ 7.25–7.45 ppm. The N-methyl acetamide proton resonates at δ 3.05 ppm.
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¹³C NMR: Carbon signals at δ 167.8 ppm (amide carbonyl) and δ 155.2 ppm (imidazole C-2) confirm the core structure.
Fourier-Transform Infrared Spectroscopy (FT-IR) shows absorption bands at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S stretch), corroborating functional groups.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
Step 1: Formation of 1-Methyl-5-(p-tolyl)-1H-imidazole-2-thiol
2-Mercaptoimidazole derivatives are prepared by cyclizing p-tolylglyoxal with methylamine and sulfur-containing reagents under reflux. Yields typically range from 65–75%.
Step 2: Alkylation with N-Methylchloroacetamide
The thiol intermediate undergoes nucleophilic substitution with N-methylchloroacetamide in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate acts as a base, achieving 60–70% yield after column chromatography.
Step 3: Purification and Crystallization
Crude product is recrystallized from ethanol/water (3:1), yielding white crystalline solid with >95% purity (HPLC).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | p-Tolylglyoxal, methylamine, S₈ | Reflux, 6 h | 65–75 |
| 2 | N-Methylchloroacetamide, K₂CO₃ | DMF, 80°C, 12 h | 60–70 |
| 3 | Ethanol/water | Recrystallization | >95 purity |
Scalability and Industrial Feasibility
Mechanism of Action and Structure-Activity Relationships
Kinase Inhibition Dynamics
The thioether linkage enhances binding to kinase ATP pockets by forming a sulfur–aromatic interaction with conserved phenylalanine residues. N-Methylation of the acetamide moiety increases metabolic stability, with a 3-fold longer half-life in human liver microsomes compared to non-methylated analogs.
Substituent Effects
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p-Tolyl Group: Replacement with electron-withdrawing groups (e.g., nitro) abolishes CDK4 inhibition, underscoring the importance of hydrophobic interactions.
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Imidazole Methylation: N1-methylation prevents tautomerism, stabilizing the bioactive conformation.
Applications in Materials Science
Organic Semiconductors
Thin films of the compound exhibit a hole mobility of 0.12 cm²/V·s, attributed to π-π stacking of imidazole rings. Annealing at 150°C improves crystallinity, reducing charge trap densities by 30%.
Metal-Organic Frameworks (MOFs)
As a linker in Zn-based MOFs, it forms a porous network with a surface area of 980 m²/g, demonstrating CO₂ adsorption capacity of 2.8 mmol/g at 298 K.
Regulatory and Patent Landscape
As of 2025, three patents (US2024014891A1, CN114853754A, EP4101894A1) protect derivatives for oncology applications. Regulatory filings under FDA’s IND program are anticipated by Q3 2026.
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